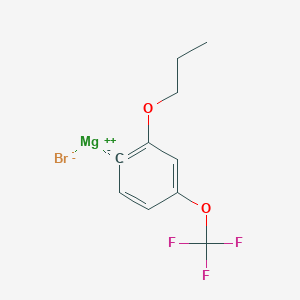
(2-n-Propyloxy-4-(trifluoromethoxy)phenyl)magnesium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-n-Propyloxy-4-(trifluoromethoxy)phenyl)magnesium bromide is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis for forming carbon-carbon bonds. The compound is characterized by the presence of a trifluoromethoxy group and a propyloxy group attached to a phenyl ring, with magnesium bromide as the reactive center.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-n-Propyloxy-4-(trifluoromethoxy)phenyl)magnesium bromide typically involves the reaction of 2-n-Propyloxy-4-(trifluoromethoxy)phenyl bromide with magnesium metal in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but with enhanced safety and efficiency measures. Large-scale reactors equipped with inert gas purging systems are used to maintain an oxygen-free environment. The reaction is monitored and controlled to ensure consistent product quality.
化学反应分析
Types of Reactions
(2-n-Propyloxy-4-(trifluoromethoxy)phenyl)magnesium bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Coupling Reactions: Participates in cross-coupling reactions such as the Stille and Suzuki reactions.
Substitution Reactions: Can replace halides in organic compounds.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Solvents: THF is the most commonly used solvent due to its ability to stabilize the Grignard reagent.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
Biaryl Compounds: Result from cross-coupling reactions.
科学研究应用
(2-n-Propyloxy-4-(trifluoromethoxy)phenyl)magnesium bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2-n-Propyloxy-4-(trifluoromethoxy)phenyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers in other molecules. This reaction forms new carbon-carbon bonds, which are essential in the construction of complex organic structures. The trifluoromethoxy group enhances the reactivity and selectivity of the compound, making it a valuable tool in organic synthesis.
相似化合物的比较
Similar Compounds
- 4-(Trifluoromethoxy)phenylmagnesium bromide
- 2-Methoxyphenylmagnesium bromide
- 4-Fluorophenylmagnesium bromide
Uniqueness
(2-n-Propyloxy-4-(trifluoromethoxy)phenyl)magnesium bromide is unique due to the presence of both a propyloxy and a trifluoromethoxy group. This combination provides distinct reactivity and selectivity advantages over other Grignard reagents. The trifluoromethoxy group, in particular, imparts increased stability and reactivity, making it suitable for a broader range of synthetic applications.
属性
分子式 |
C10H10BrF3MgO2 |
|---|---|
分子量 |
323.39 g/mol |
IUPAC 名称 |
magnesium;1-propoxy-3-(trifluoromethoxy)benzene-6-ide;bromide |
InChI |
InChI=1S/C10H10F3O2.BrH.Mg/c1-2-6-14-8-4-3-5-9(7-8)15-10(11,12)13;;/h3,5,7H,2,6H2,1H3;1H;/q-1;;+2/p-1 |
InChI 键 |
DGOPPAINQYUXQL-UHFFFAOYSA-M |
规范 SMILES |
CCCOC1=[C-]C=CC(=C1)OC(F)(F)F.[Mg+2].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



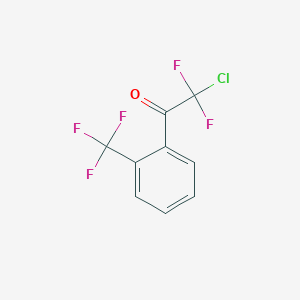
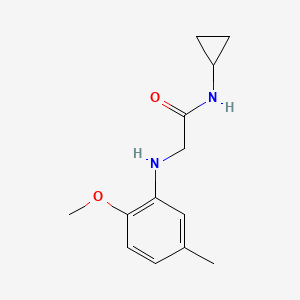
![Imidazo[1,2-c]pyrimidine-8-carboxamide, 10t](/img/structure/B14895319.png)
![2-((4-Aminothieno[2,3-d]pyrimidin-2-yl)thio)-N-cyclopropylacetamide](/img/structure/B14895320.png)
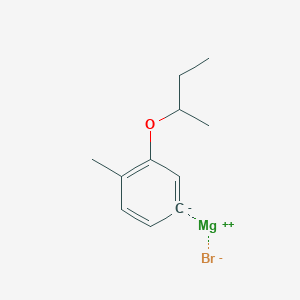
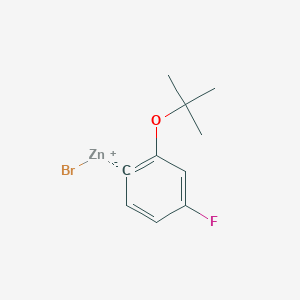
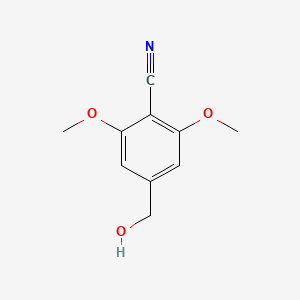

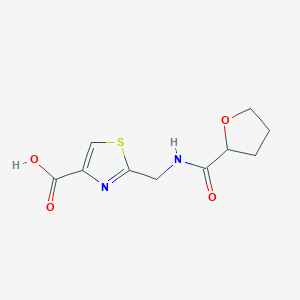

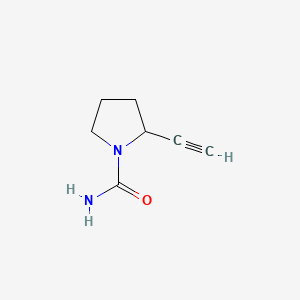
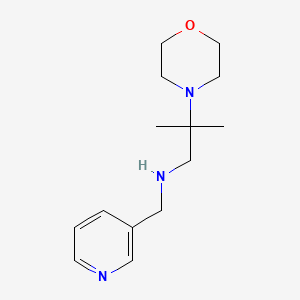
![Tert-butyl (5R,9R)-9-amino-6-oxa-2-azaspiro[4.5]Decane-2-carboxylate](/img/structure/B14895370.png)
